

# The Discovery and Initial Characterization of Sp100: A Technical Guide

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## Compound of Interest

Compound Name: *Sp100 protein*

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## Introduction

The **Sp100 protein**, also known as the speckled 100 kDa protein, is a key component of the promyelocytic leukemia (PML) nuclear bodies (NBs), subnuclear structures implicated in a diverse range of cellular processes including transcriptional regulation, antiviral defense, and apoptosis.[1][2] Its discovery and initial characterization in the early 1990s laid the groundwork for understanding its multifaceted roles in both normal cellular function and disease. This technical guide provides an in-depth overview of the seminal findings related to the discovery, cloning, and initial functional analysis of the **Sp100 protein**, tailored for researchers, scientists, and drug development professionals.

## Discovery and Initial Identification

The **Sp100 protein** was first identified as a nuclear autoantigen in patients with primary biliary cirrhosis (PBC), a chronic autoimmune liver disease.[3][4] Approximately 30% of PBC patients produce autoantibodies that recognize a 100 kDa protein in the cell nucleus.[3] Initial studies utilized sera from these patients to characterize this novel antigen.

## Immunofluorescence and Subcellular Localization

The initial key observation was the distinct "nuclear dots" pattern observed in indirect immunofluorescence assays on HEP-2 cells using anti-Sp100 positive sera from PBC patients. [4] This punctate nuclear staining indicated that the target antigen, Sp100, was not diffusely

distributed throughout the nucleoplasm but was instead concentrated in discrete subnuclear structures.[5][6] These structures were later identified as the PML nuclear bodies.[7]

## Molecular Cloning and Initial Protein Characterization

The molecular identity of Sp100 was elucidated through the cloning and sequencing of its corresponding cDNA.[6] This was a critical step in moving from an immunological observation to a molecular understanding of the protein.

### cDNA Library Screening

The cDNA encoding Sp100 was isolated by screening a HeLa cell cDNA expression library with anti-Sp100 autoantibodies from a PBC patient.[8] The full-length cDNA revealed a protein with a calculated molecular mass of 53 kDa and an isoelectric point of 4.7.[8] This discrepancy between the calculated molecular weight and the apparent molecular weight of 100 kDa observed on SDS-PAGE suggested that the protein might have an aberrant electrophoretic mobility or undergo significant post-translational modifications.[8][9]

### Identification of Splice Variants

Further research revealed the existence of several alternatively spliced mRNAs transcribed from the human sp100 gene.[10][11] These variants share a common N-terminus but differ in their C-terminal regions, leading to the expression of multiple Sp100 isoforms, including Sp100A, Sp100B, Sp100C, and Sp100-HMG.[10][12][13] The discovery of these isoforms suggested a functional diversity for the **Sp100 protein** family.

## Quantitative Data Summary

The following tables summarize the key quantitative data from the initial characterization of the **Sp100 protein**.

| Property                    | Value                                   | Reference(s) |
|-----------------------------|---|--------------|
| Apparent Molecular Weight   | 95-100 kDa (on SDS-PAGE)                | [3][8]       |
| Calculated Molecular Weight | 54 kDa (for the major isoform, Sp100-A) | [9]          |
| Isoelectric Point           | 4.7                                     | [8]          |
| Chromosomal Location        | 2q37.1                                  | [14][15]     |

Table 1: Physicochemical Properties of Sp100

| Isoform   | Key C-terminal Domain(s)   | Reference(s) |
|-----------|----------------------------|--------------|
| Sp100A    | -                          | [13]         |
| Sp100B    | Extended C-terminus        | [13]         |
| Sp100C    | PHD finger and Bromodomain | [2]          |
| Sp100-HMG | HMG box                    | [16]         |

Table 2: Major Sp100 Splice Variants and Their Characteristic Domains

## Experimental Protocols

### Indirect Immunofluorescence for Subcellular Localization

- Cell Culture: HEP-2 cells were cultured on glass coverslips.
- Fixation: Cells were fixed with acetone or methanol.
- Permeabilization: If required, cells were permeabilized with a detergent like Triton X-100.
- Blocking: Non-specific antibody binding was blocked using a solution of bovine serum albumin (BSA) or normal goat serum in phosphate-buffered saline (PBS).

- **Primary Antibody Incubation:** Cells were incubated with patient sera containing anti-Sp100 autoantibodies or with specific anti-Sp100 antibodies.
- **Washing:** Unbound primary antibodies were removed by washing with PBS.
- **Secondary Antibody Incubation:** Cells were incubated with a fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-human IgG).
- **Washing:** Unbound secondary antibodies were removed by washing with PBS.
- **Mounting and Visualization:** Coverslips were mounted on glass slides with an anti-fade mounting medium and visualized using a fluorescence microscope.

## cDNA Library Immunoscreening

- **Library Plating:** A HeLa cell cDNA expression library in a vector like  $\lambda$ gt11 was plated on E. coli.
- **Protein Expression Induction:** Protein expression was induced by overlaying the plates with nitrocellulose membranes soaked in isopropyl  $\beta$ -D-1-thiogalactopyranoside (IPTG).
- **Membrane Blocking:** The membranes were blocked to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** The membranes were incubated with anti-Sp100 positive patient serum.
- **Washing:** Unbound antibodies were washed off.
- **Secondary Antibody Incubation:** The membranes were incubated with an enzyme-conjugated secondary antibody (e.g., alkaline phosphatase-conjugated anti-human IgG).
- **Detection:** Positive plaques were identified by adding a chromogenic substrate.
- **Plaque Purification and cDNA Isolation:** Positive plaques were isolated, and the corresponding cDNA inserts were purified and sequenced.

## Initial Functional Characterization

## Regulation by Interferon

A significant early finding was that Sp100 expression is induced by interferons (IFNs).[3][17] Treatment of cells with IFN- $\alpha$ , IFN- $\beta$ , or IFN- $\gamma$  led to an increase in both the size and number of Sp100-containing nuclear dots.[3] This induction was also observed at the molecular level, with a significant increase in both Sp100 mRNA and protein levels following IFN treatment.[3] This discovery characterized Sp100 as an interferon-stimulated gene (ISG) and provided the first clues about its potential role in the immune response and antiviral defense.[1]

## Protein-Protein Interactions and Link to Chromatin

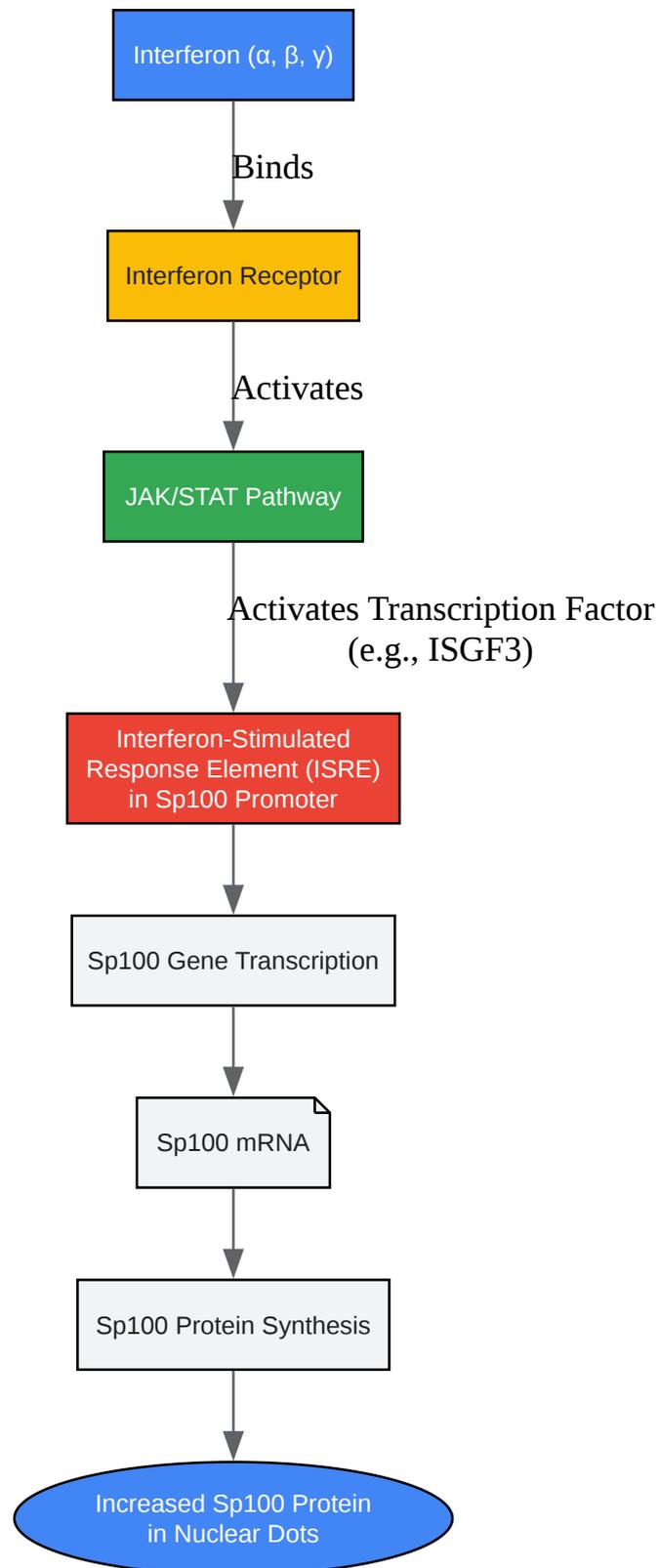
Initial studies identified key interaction partners of Sp100, providing insights into its function.

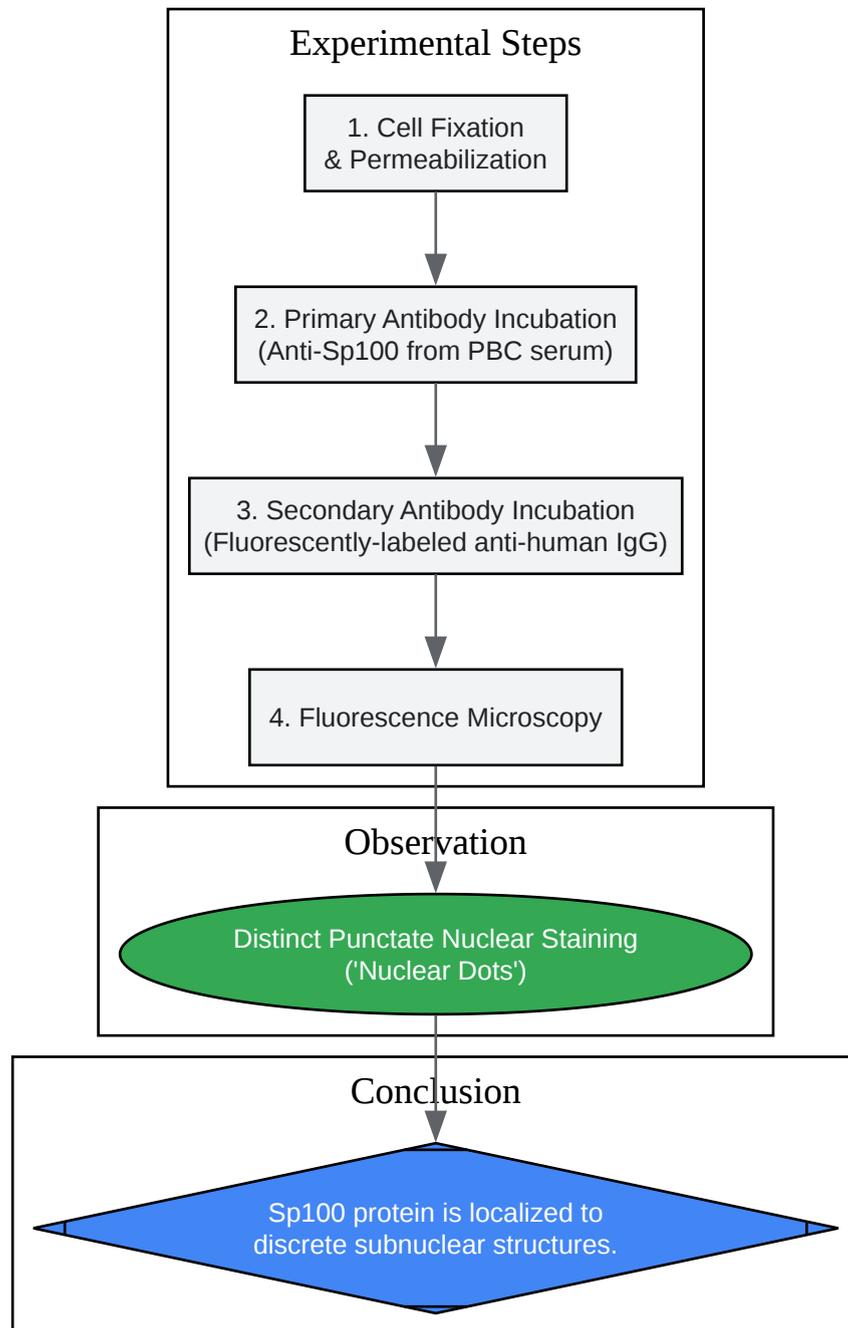
- PML: Sp100 was found to colocalize with the promyelocytic leukemia (PML) protein in the nuclear dots, establishing these two proteins as the major components of these nuclear bodies.[18][7]
- HP1: Sp100 was shown to interact with members of the heterochromatin protein 1 (HP1) family of non-histone chromosomal proteins.[16][19] This interaction, along with the discovery of the Sp100-HMG variant with potential DNA-binding capabilities, provided the first molecular evidence linking PML nuclear bodies to the chromatin compartment and suggested a role for Sp100 in transcriptional regulation.[2][16]

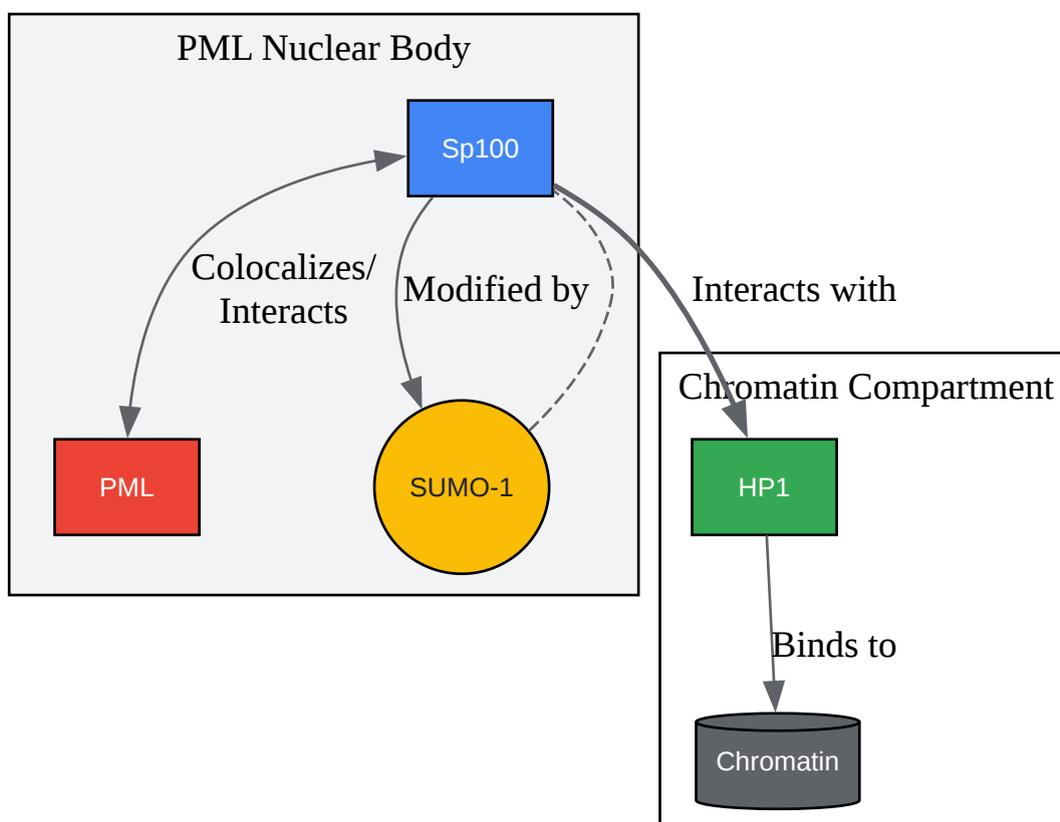
## Post-Translational Modification by SUMO-1

Sp100, along with PML, was identified as one of the first proteins to be modified by the small ubiquitin-like modifier-1 (SUMO-1).[18][7] This covalent modification was found to be important for the proper function and dynamics of PML nuclear bodies.[2] SUMOylation of Sp100 was shown to depend on a functional nuclear localization signal but was not necessary for its import into the nucleus or its targeting to the nuclear dots.[7] It was later suggested that SUMO modification might regulate the interaction of Sp100 with other proteins, such as HP1.[10]

## Visualizations







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## References

1. Frontiers | The Fate of Speckled Protein 100 (Sp100) During Herpesviruses Infection [frontiersin.org]
2. Common Properties of Nuclear Body Protein SP100 and TIF1 $\alpha$  Chromatin Factor: Role of SUMO Modification - PMC [pmc.ncbi.nlm.nih.gov]
3. IFN enhance expression of Sp100, an autoantigen in primary biliary cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
4. Anti-sp100 antibodies - Wikipedia [en.wikipedia.org]

- 5. Anti-multiple nuclear dots (anti-MND) and anti-SP100 antibodies in hepatic and rheumatological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sp100 nuclear antigen - Wikipedia [en.wikipedia.org]
- 7. The nuclear dot protein sp100, characterization of domains necessary for dimerization, subcellular localization, and modification by small ubiquitin-like modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. genecards.org [genecards.org]
- 9. uniprot.org [uniprot.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Sp100 Isoform-Specific Regulation of Human Adenovirus 5 Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Interaction of SP100 with HP1 proteins: A link between the promyelocytic leukemia-associated nuclear bodies and the chromatin compartment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical and mechanistic insights into the expression of SP100 family proteins in various cancers: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Interaction of SP100 with HP1 proteins: a link between the promyelocytic leukemia-associated nuclear bodies and the chromatin compartment - Research - Institut Pasteur [research.pasteur.fr]
- 17. Structure and expression of the murine Sp100 nuclear dot gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Nuclear Dot Protein Sp100, Characterization of Domains Necessary for Dimerization, Subcellular Localization, and Modification by Small Ubiquitin-like Modifiers\* | Semantic Scholar [semanticscholar.org]
- 19. pnas.org [pnas.org]
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